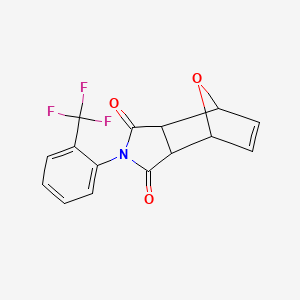

![molecular formula C24H20ClFN2O B2993461 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole CAS No. 477711-63-0](/img/structure/B2993461.png)

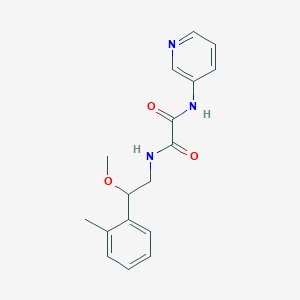

3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole (CFMP) is a compound that has gained increasing attention in recent years due to its potential applications in scientific research.

Applications De Recherche Scientifique

Anticancer Activity

Research has identified the potential of certain fluorinated benzo[b]pyran derivatives, akin in structure to 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole, in exhibiting anticancer activity against lung, breast, and CNS cancer cell lines. These compounds show promise at low concentrations compared to reference drugs such as 5-fluorodeoxyuridine (Hammam et al., 2005).

Molecular and Structural Analysis

The conformational and molecular structure of pyrazole derivatives has been examined, revealing insights into their structural characteristics through single-crystal X-ray diffraction. This research aids in understanding the molecular behavior and potential applications of such compounds in various scientific fields (Channar et al., 2019).

Apoptotic Activity

Studies on novel pyrazole derivatives containing benzo[d]thiazole and aminoguanidine units have shown significant apoptotic activity against cancer cell lines, including triple-negative breast cancer cells, suggesting their potential as anticancer compounds (Liu et al., 2019).

Anti-inflammatory and Analgesic Activities

Pyrazole and imidazolyl derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, presenting a potential for the development of new therapeutic agents in managing pain and inflammation (Khalifa & Abdelbaky, 2008).

Antimicrobial Activities

Certain azetidinone derivatives of pyrazol-5-one have demonstrated promising antibacterial activities against various bacterial strains, showcasing the therapeutic potential of pyrazole-based compounds in antimicrobial applications (Chopde et al., 2012).

Mécanisme D'action

Target of Action

Based on its structure and the reactions it’s involved in, it’s likely that it interacts with proteins or enzymes that have affinity for aromatic compounds or halogens .

Mode of Action

The compound likely interacts with its targets through a combination of covalent and non-covalent interactions. The aromatic rings in the compound can participate in pi stacking interactions with aromatic amino acids in the target proteins. The halogens (chlorine and fluorine) can form halogen bonds with suitable acceptors in the protein .

Biochemical Pathways

The compound is likely involved in pathways related to the targets it interacts with. Given its structure, it may be involved in pathways related to aromatic compound metabolism or halogenated compound metabolism . The exact pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

The compound may be metabolized through reactions such as oxidation or halogen removal .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the pathways it’s involved in. These effects could range from changes in protein activity or cellular signaling to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, changes in pH or temperature can affect the compound’s structure and therefore its interaction with its targets. The presence of other molecules can lead to competitive or noncompetitive inhibition .

Propriétés

IUPAC Name |

3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[(4-methylphenyl)methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClFN2O/c1-17-5-7-18(8-6-17)15-28-14-13-24(27-28)19-9-11-20(12-10-19)29-16-21-22(25)3-2-4-23(21)26/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBLREXKLXBDQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

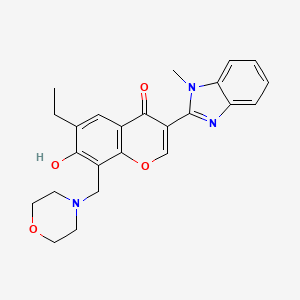

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2993385.png)

![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2993390.png)

![5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2993394.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2993395.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993397.png)

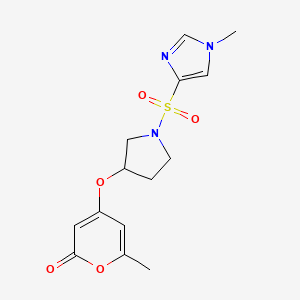

![8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2993401.png)